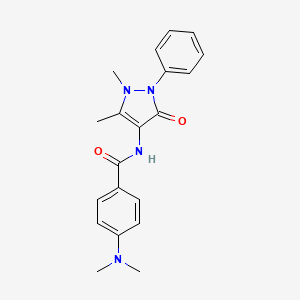

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide

Description

Properties

IUPAC Name |

4-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-14-18(20(26)24(23(14)4)17-8-6-5-7-9-17)21-19(25)15-10-12-16(13-11-15)22(2)3/h5-13H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGXYOYQXACWGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Substitution Reactions: The phenyl and dimethyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

Formation of Benzamide Moiety: The benzamide moiety is introduced by reacting the pyrazole intermediate with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and nucleophilic substitution reactions:

Pyrazole Ring Reactivity

The 1,5-dimethyl-3-oxo-2-phenylpyrazole core undergoes electrophilic and redox transformations:

Dimethylamino Group Reactions

The 4-(dimethylamino)benzamide substituent exhibits nucleophilic and alkylation behavior:

Heterocyclic Derivative Formation

The compound serves as a precursor in synthesizing fused heterocycles:

Supramolecular Interactions

Non-covalent interactions influence reactivity in solid-state or catalytic environments:

Key Findings from Analogous Compounds:

-

Stability : The pyrazole ring resists aromatic electrophilic substitution under mild conditions but undergoes nitration or halogenation under forcing conditions .

-

Biological Relevance : Derivatives of this scaffold show inhibitory activity against enzymes like cyclooxygenase (COX) and chemokine receptors, highlighting the role of the dimethylamino group in target binding .

-

Synthetic Utility : The amide bond facilitates modular derivatization, enabling rapid generation of combinatorial libraries .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide exhibit significant anticancer properties. These properties are primarily attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.

Case Study: Induction of Apoptosis

In vitro studies on various cancer cell lines have demonstrated the compound's effectiveness in inducing apoptosis. The following table summarizes key findings:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.8 | PARP inhibition |

| A549 (Lung) | 0.88 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

These results suggest that the compound has significant potential as an anticancer agent, particularly through mechanisms involving PARP inhibition and apoptosis induction.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes related to cancer progression and survival. For instance, its structural similarity to known inhibitors allows it to interact with targets involved in DNA repair mechanisms.

Case Study: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) plays a crucial role in the DNA repair process. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy by preventing them from repairing DNA damage effectively. Preliminary studies indicate that this compound can inhibit PARP activity, leading to enhanced antitumor effects.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and moderate metabolic stability. However, further toxicological evaluations are necessary to establish a comprehensive safety profile.

Safety Assessment Summary:

| Parameter | Observations |

|---|---|

| Acute Toxicity | Low toxicity at therapeutic doses |

| Skin Irritation | Potential for irritation |

| Long-term Effects | Under investigation |

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound is structurally analogous to several pyrazolone derivatives, differing primarily in the substituents on the benzamide ring. Key comparisons include:

- Electron-Donating vs. Withdrawing Groups: The 4-(dimethylamino) group in the target compound donates electrons via resonance, increasing the benzamide ring’s nucleophilicity. This contrasts with electron-withdrawing groups (e.g., -Cl in ), which reduce ring reactivity and may hinder interactions with electron-deficient biological targets .

- Hydrogen Bonding Capacity: The dimethylamino group can act as a hydrogen bond acceptor, a feature absent in non-polar substituents (e.g., -CH₃ in ). This may enhance target affinity, as seen in crystallographic studies where similar groups stabilize intermolecular interactions .

Crystallographic and Conformational Insights

- X-ray studies () reveal that substituents influence dihedral angles between the pyrazolone core and aromatic rings. For instance, the dimethylamino group in the target compound may adopt a planar conformation with the benzamide ring, facilitating π-π stacking in protein binding pockets.

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C₁₈H₁₈N₄O₂

- Molecular Weight: 342.36 g/mol

- CAS Number: 328109-02-0

The structure consists of a pyrazole ring fused with a benzamide moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. A study screened various pyrazole derivatives against multiple bacterial strains, showing that the compound demonstrated moderate inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. It was tested against human recombinant alkaline phosphatase (h-TNAP) and ecto-5′-nucleotidases (h-e5-NT). Results indicated that it possesses inhibitory potential, although it was less effective than other known inhibitors in the same class. This suggests its potential role in modulating enzyme activity related to various diseases, including cancer and inflammation .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using human tumor cell lines. The compound showed selective cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism appears to involve induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound revealed that it inhibited the proliferation of A549 lung cancer cells significantly. The IC50 value was reported at 12 µM, demonstrating a promising therapeutic index for further development as an anticancer drug .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of inflammation. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential for treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: By inhibiting key enzymes involved in metabolic pathways.

- Induction of Apoptosis: Triggering programmed cell death in cancer cells.

- Modulation of Immune Response: Reducing inflammation by downregulating cytokine production.

Summary Table of Biological Activities

Q & A

Q. What experimental techniques are critical for confirming the molecular geometry and supramolecular assembly of this compound?

Single-crystal X-ray diffraction (XRD) is essential for resolving bond lengths, angles, and intermolecular interactions. For example, XRD analysis of a structurally similar compound revealed dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings) and hydrogen-bonded dimers (R₂²(10) motifs) . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, π-π stacking), with interaction energy calculations distinguishing dominant forces (e.g., dispersion vs. electrostatic) .

Q. How should researchers design a synthesis protocol for derivatives of this compound?

A typical approach involves coupling 4-aminoantipyrine with substituted benzoyl chlorides or isothiocyanates under mild conditions (e.g., dichloromethane, 273 K). Purification via recrystallization (e.g., slow evaporation from methylene chloride) ensures high yields. For example, derivatives like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide were synthesized using carbodiimide coupling agents and triethylamine as a base .

Q. What spectroscopic methods validate the purity and functional groups of synthesized derivatives?

Use a combination of:

- FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–3.0 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–175 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₇Cl₂N₃O₂ at m/z 388.4) .

Advanced Research Questions

Q. How can computational methods (DFT, docking) resolve contradictions between experimental and theoretical data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potential (MEP) surfaces and frontier orbitals, which can be compared to XRD-derived geometries. Discrepancies in bond angles >2° may indicate crystal packing effects. For example, steric repulsion in the title compound caused a 64.82° rotation of the amide group relative to the pyrazole ring, validated by DFT . Docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets, but results should be cross-checked with experimental IC₅₀ values to avoid overinterpretation .

Q. What strategies optimize crystallographic refinement for low-resolution or twinned data?

SHELXL is preferred for small-molecule refinement due to its robustness with high-resolution data. For twinned crystals, use the TWIN and BASF commands to model twin domains. For low-resolution data (e.g., >1.0 Å), apply restraints (e.g., SIMU, DELU) to thermal parameters and refine hydrogen atoms using riding models. The HKLF5 format in SHELX handles intensity integration for challenging datasets .

Q. How do π-π stacking and hydrogen-bonding networks influence the compound’s supramolecular assembly?

Graph set analysis (e.g., R₂²(10) motifs) classifies hydrogen-bonding patterns, while Hirshfeld surface plots (CrystalExplorer) visualize interaction ratios (e.g., H···H, C···O contacts). For example, a related pyrazolyl-benzamide derivative showed 12% H-bond contributions and 8% C···O interactions, with π-stacking distances of 3.4–3.6 Å between phenyl rings .

Q. What are the limitations of using SHELX for macromolecular crystallography?

SHELXL is suboptimal for large biomolecules due to limited support for TLS refinement and solvent modeling. However, it excels in refining high-resolution (<1.2 Å) or twinned small-molecule structures. For macromolecules, switch to PHENIX or REFMAC5 after initial SHELXL refinement .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.